Positional Isomer Lipophilicity (LogP) Comparison: 2-yl vs 4-yl
The 2-(Tetrahydro-2H-pyran-2-yl)ethanamine isomer exhibits a significantly higher lipophilicity compared to its 4-yl regioisomer. This difference alters the compound's logD, membrane permeability, and potential for central nervous system (CNS) penetration, impacting its utility in neurological drug development [1]. The higher LogP of the 2-yl isomer positions it more favorably for crossing the blood-brain barrier (BBB), as noted by suppliers in its application as a key intermediate for drugs targeting neurological disorders .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.60 (2-yl isomer, CAS 40500-01-4) |
| Comparator Or Baseline | LogP = -0.04 (4-yl isomer, CAS 65412-03-5) |
| Quantified Difference | Δ LogP = +1.64 |
| Conditions | Computed LogP values |
Why This Matters
A LogP difference of 1.64 units indicates that the 2-yl isomer has dramatically higher membrane permeability, making it the preferred scaffold for medicinal chemistry programs targeting intracellular or CNS targets, directly influencing the procurement decision for lead optimization libraries.
- [1] Molbase. 2-(oxan-2-yl)ethanamine (CAS 40500-01-4). LogP: 1.6046. View Source
